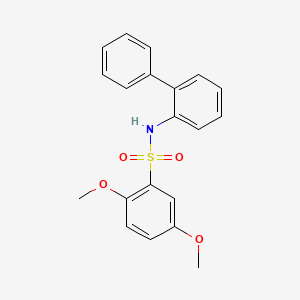
3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide, also known as CEP-28122, is a small molecule inhibitor of the receptor tyrosine kinase EphB4. It has been found to have potential therapeutic applications in cancer treatment, particularly in the inhibition of tumor growth and metastasis.
作用機序
3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide works by inhibiting the activity of the EphB4 receptor tyrosine kinase, which is overexpressed in many types of cancer cells. By inhibiting this kinase, 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide disrupts signaling pathways that are important for cancer cell survival, growth, and metastasis.
Biochemical and Physiological Effects
3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of genes that are involved in cancer cell migration and invasion. Additionally, 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide has been shown to reduce the formation of new blood vessels in tumors, which is necessary for tumor growth and metastasis.
実験室実験の利点と制限
3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in experiments. Additionally, it has been shown to be effective in inhibiting the growth and metastasis of cancer cells in vitro and in vivo, making it a promising candidate for further research.
However, there are also limitations to using 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide in lab experiments. For example, it has been shown to have off-target effects on other receptor tyrosine kinases, which could complicate the interpretation of experimental results. Additionally, the optimal dosage and treatment regimen for 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide in cancer therapy have not been fully established, which could limit its clinical application.
将来の方向性
There are several future directions for research on 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide. One area of interest is the development of more specific inhibitors of EphB4 that do not have off-target effects on other receptor tyrosine kinases. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide in cancer therapy. Finally, research is needed to investigate the potential use of 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance its efficacy.
合成法
The synthesis of 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide involves a multi-step process that begins with the reaction of 1H-indazole-5-carboxylic acid with 4-methylpentanoyl chloride to form the corresponding acid chloride. This is then reacted with ammonia to form the amide, which is subsequently reduced with hydrogen gas over a palladium catalyst to yield the final product.
科学的研究の応用
3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide has been the subject of numerous scientific studies that have investigated its potential therapeutic applications. One study found that 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide inhibited the growth and metastasis of breast cancer cells both in vitro and in vivo. Another study demonstrated that 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide had anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.
特性
IUPAC Name |
3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-8(2)11(14)6-13(18)16-10-3-4-12-9(5-10)7-15-17-12/h3-5,7-8,11H,6,14H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIUHTZDPFXGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)NC1=CC2=C(C=C1)NN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane](/img/structure/B7627654.png)

![3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627674.png)

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7627683.png)
![(E)-3-(4-chlorophenyl)-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B7627695.png)

![[4-(2-Hydroxyethoxy)piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7627708.png)
![4-N-benzyl-6-N-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627712.png)
![3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid](/img/structure/B7627722.png)
![4-N-[1-(2-methylphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627728.png)
